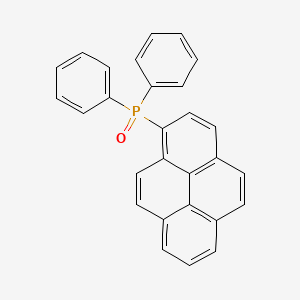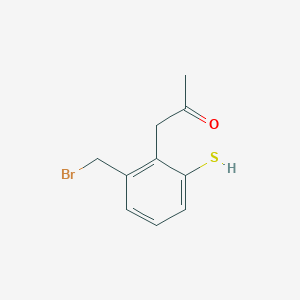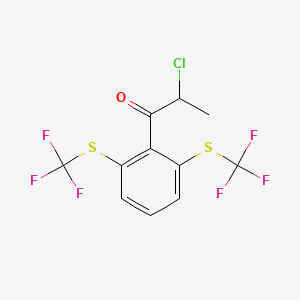
Phosphine oxide, diphenyl-1-pyrenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, diphenyl-1-pyrenyl-, typically involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This method is widely used due to its convenience and efficiency . The reaction conditions often include the use of solvents like DMSO and the application of heat and ultrasound to assist in the dissolution of the compound .
Industrial Production Methods
Industrial production methods for phosphine oxide, diphenyl-1-pyrenyl-, are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the purity and consistency of the product through rigorous quality control measures.
化学反应分析
Types of Reactions
Phosphine oxide, diphenyl-1-pyrenyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its photo-induced oxidation, which leads to significant changes in its optical properties .
Common Reagents and Conditions
Common reagents used in the reactions of phosphine oxide, diphenyl-1-pyrenyl-, include Grignard reagents, chlorophosphines, and solvents like DMSO. The reactions often require controlled conditions such as specific temperatures and the use of ultrasound to enhance solubility .
Major Products Formed
The major products formed from the reactions of phosphine oxide, diphenyl-1-pyrenyl-, include various phosphine derivatives and oxidized products that exhibit unique optical properties .
科学研究应用
Phosphine oxide, diphenyl-1-pyrenyl-, has a wide range of scientific research applications:
作用机制
The mechanism of action of phosphine oxide, diphenyl-1-pyrenyl-, involves its photo-induced oxidation, which leads to significant changes in its optical properties. This process is driven by the interaction of the phosphorus atom with light, resulting in the unique AIE/ACQ transitions and third-order nonlinear optical signal changes .
相似化合物的比较
Phosphine oxide, diphenyl-1-pyrenyl-, is unique due to its remarkable third-order nonlinear optical signal changes and its ability to undergo phototriggered AIE/ACQ transitions. Similar compounds include other phosphine derivatives such as dimethyl (1-pyrenyl)phosphine and diallylphenylphosphine, which also exhibit interesting optical properties but may not have the same level of phototriggered transitions .
属性
CAS 编号 |
110988-94-8 |
|---|---|
分子式 |
C28H19OP |
分子量 |
402.4 g/mol |
IUPAC 名称 |
1-diphenylphosphorylpyrene |
InChI |
InChI=1S/C28H19OP/c29-30(23-10-3-1-4-11-23,24-12-5-2-6-13-24)26-19-17-22-15-14-20-8-7-9-21-16-18-25(26)28(22)27(20)21/h1-19H |
InChI 键 |
DDDLSFKMACAIBQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B14075305.png)



![[[3,3',3''-(Phosphinidyne-kappaP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium](/img/structure/B14075324.png)
![6,7-dichloro-2-methyl-3-[(1E)-2-phenylethenyl]quinoxaline](/img/structure/B14075327.png)

![[(3S)-2-(7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate](/img/structure/B14075332.png)


![{5-Chloro-2-[(2,3-dihydroxypropyl)amino]phenyl}(phenyl)methanone](/img/structure/B14075354.png)



